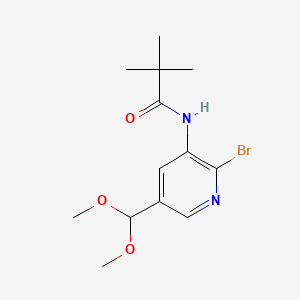

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

Description

BenchChem offers high-quality N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUBDBYWXYWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. While detailed peer-reviewed literature on this specific compound is not extensively available, this guide, based on established chemical principles and analysis of related structures, offers valuable insights into its synthesis, characterization, and potential utility. The structural motifs present, namely the bromo-aminopyridine core and the pivalamide group, are frequently encountered in pharmacologically active molecules, suggesting its role as a key intermediate in the synthesis of novel therapeutic agents. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

Introduction: Unveiling a Versatile Chemical Scaffold

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, identified by the CAS Number 1171919-93-9 , is a substituted pyridine derivative that holds significant promise as a building block in synthetic organic chemistry, particularly in the realm of drug discovery. The molecule's architecture, featuring a bromine atom at the 2-position, an N-pivaloyl group at the 3-position, and a dimethoxymethyl group at the 5-position of the pyridine ring, offers multiple avenues for chemical modification and elaboration.

The bromo-aminopyridine core is a well-established pharmacophore found in a variety of biologically active compounds. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the pyridine scaffold. The pivalamide moiety, a bulky tert-butyl group attached to an amide, can influence the compound's solubility, metabolic stability, and conformational preferences, all critical parameters in drug design. The dimethoxymethyl group is a protected form of a formyl (aldehyde) group, which can be readily deprotected to unveil a reactive aldehyde for further synthetic transformations. This latent functionality significantly enhances the synthetic utility of the molecule.

This guide will delve into the probable synthetic pathways for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, outline robust protocols for its characterization, and explore its potential applications as a pivotal intermediate in the development of novel therapeutics.

Physicochemical Properties and Data

A summary of the key physicochemical properties for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is presented in the table below. This data is compiled from chemical supplier databases and theoretical predictions.

| Property | Value | Source |

| CAS Number | 1171919-93-9 | Chemical Supplier Catalogs |

| Molecular Formula | C13H19BrN2O3 | Santa Cruz Biotechnology[1] |

| Molecular Weight | 331.21 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical principles |

| SMILES | COC(OC)c1cnc(Br)c(NC(=O)C(C)(C)C)c1 | Sigma-Aldrich[2] |

| InChI | 1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) | Sigma-Aldrich[2] |

Proposed Synthetic Pathway and Experimental Protocols

Caption: Proposed synthetic pathway for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.

Synthesis of the Precursor: 3-Amino-2-bromo-5-(dimethoxymethyl)pyridine

The synthesis of the key intermediate, 3-amino-2-bromo-5-(dimethoxymethyl)pyridine, is a critical first step. While the direct synthesis of this specific precursor is not documented, a plausible route can be inferred from the synthesis of analogous compounds. A common strategy involves the reduction of a corresponding nitro-pyridine.

Caption: Proposed synthesis of the key precursor.

A general procedure for the reduction of a nitropyridine to an aminopyridine using iron in acetic acid is as follows.[3]

Protocol 1: Synthesis of 3-Amino-2-bromo-5-(dimethoxymethyl)pyridine

-

To a stirred suspension of iron powder (5 equivalents) in glacial acetic acid, add a solution of 2-bromo-5-(dimethoxymethyl)-3-nitropyridine (1 equivalent) in acetic acid dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3-amino-2-bromo-5-(dimethoxymethyl)pyridine.

Step 2: Acylation with Pivaloyl Chloride

The final step in the proposed synthesis is the acylation of the aminopyridine precursor with pivaloyl chloride. This is a standard amide bond formation reaction. Pivaloyl chloride is a common reagent for introducing the pivaloyl group.

Protocol 2: Synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

-

Dissolve 3-amino-2-bromo-5-(dimethoxymethyl)pyridine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a comprehensive analytical characterization is essential. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will provide information about the number and types of protons in the molecule, as well as their connectivity. The expected spectrum would show signals for the tert-butyl protons (a singlet around 1.3 ppm), the methoxy protons of the acetal (a singlet around 3.3 ppm), the acetal proton (a singlet around 5.5 ppm), and the aromatic protons on the pyridine ring (two doublets in the aromatic region).

-

¹³C NMR: This will confirm the carbon framework of the molecule. The spectrum should show distinct signals for the carbonyl carbon of the amide, the carbons of the pyridine ring, the tert-butyl carbons, and the carbons of the dimethoxymethyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-Br stretch.

Purity Analysis

High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) should provide good separation and allow for accurate quantification of purity.

Potential Applications in Drug Discovery and Development

The structural features of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide make it a valuable intermediate for the synthesis of a wide range of potential drug candidates.

Caption: Potential synthetic transformations of the core molecule.

-

Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.

-

Modification of the Formyl Group: The dimethoxymethyl group at the 5-position serves as a protected aldehyde. Upon deprotection under acidic conditions, the resulting formyl group can be further functionalized through reactions such as reductive amination to introduce new amine substituents, Wittig reactions to form alkenes, or oxidation to a carboxylic acid. This versatility allows for extensive structural modifications at this position.

-

Scaffold for Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. The ability to functionalize both the 2- and 5-positions of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide makes it an attractive starting point for the design and synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.

-

Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is not available, it should be treated as potentially harmful. In case of accidental exposure, seek immediate medical attention.

Conclusion

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a promising and versatile building block for medicinal chemistry and drug discovery. Although detailed scientific literature on this specific molecule is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, robust characterization methods, and a discussion of its potential applications. The strategic placement of a bromine atom, a protected aldehyde, and a pivalamide group on the pyridine core offers a multitude of opportunities for synthetic diversification. Researchers and scientists in the field of drug development are encouraged to explore the potential of this compound as a key intermediate in the synthesis of novel and impactful therapeutic agents.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the novel pyridine derivative, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. In the absence of extensive published data for this specific molecule, this document outlines the critical experimental protocols and theoretical underpinnings necessary for its thorough characterization. Understanding these properties is paramount for researchers in drug discovery and development, as they fundamentally influence a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Identity

A foundational aspect of any chemical investigation is confirming the identity and structure of the target compound.

Molecular Formula: C₁₃H₁₉BrN₂O₃

Molecular Weight: 347.21 g/mol

MDL Number: MFCD12401644[1]

The structure combines a brominated pyridine ring, an amide linkage with a bulky pivaloyl group, and a dimethoxymethyl substituent. These features are expected to significantly influence its solubility, lipophilicity, and thermal stability.

Purity and Impurity Profiling: The Chromatographic Approach

In pharmaceutical research, the purity of a compound is critical.[2] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pyridine derivatives.[2][3][4][5]

Rationale for HPLC Method Selection

A reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's predicted moderate polarity. The bulky pivaloyl group and the dimethoxymethyl moiety contribute to its nonpolar character, making it suitable for retention on a C18 stationary phase.

Detailed Experimental Protocol: RP-HPLC for Purity Assessment

Objective: To develop and validate a robust RP-HPLC method for the quantification of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and the detection of any process-related impurities or degradants.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 30% B to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Scan for optimal wavelength using a PDA detector; a wavelength around 254 nm is a reasonable starting point based on the pyridine chromophore.

-

-

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Thermal Properties: Stability and Phase Transitions

Thermal analysis provides critical information about a compound's stability, melting point, and polymorphic forms.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and crystallization events.[8][9][10][11]

Causality in DSC Experimental Design

The heating rate is a critical parameter. A slower heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events, which is crucial for identifying multiple transitions or impurities that might depress the melting point. The sample should be sealed in a non-reactive aluminum pan to ensure uniform heat transfer and prevent sublimation.

Experimental Protocol: DSC for Melting Point and Thermal Events

Objective: To determine the melting point and identify other thermal transitions of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.

Instrumentation:

-

Differential Scanning Calorimeter calibrated with indium and zinc standards.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.[7][12][13][14][15]

Rationale for TGA

TGA is essential to determine the temperature at which the compound begins to degrade. This information is vital for setting drying temperatures during manufacturing and for assessing the overall thermal stability of the molecule.[12]

Experimental Protocol: TGA for Thermal Stability

Objective: To evaluate the thermal stability and decomposition pattern of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.

Instrumentation:

-

Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).

-

Thermal Program:

-

Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.

Solubility and Lipophilicity: Key Determinants of Bioavailability

Solubility and lipophilicity are fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]

Aqueous Solubility

The dimethoxymethyl group may undergo hydrolysis to the corresponding aldehyde in acidic conditions, which could influence solubility measurements. Therefore, performing solubility studies in buffers of varying pH is crucial.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of the compound in aqueous buffers.

Instrumentation:

-

Orbital shaker in a temperature-controlled environment.

-

HPLC-UV or LC-MS/MS for concentration analysis.

-

pH meter.

Procedure:

-

Add an excess amount of the solid compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the samples to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and oral absorption. The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are used to quantify this property.

Experimental Protocol: Shake-Flask Method for LogD Determination

Objective: To measure the octanol-water distribution coefficient at a physiologically relevant pH.[18]

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small volume of the stock solution to a vial containing a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., pH 7.4).

-

Shake the vial vigorously to allow for partitioning between the two phases and then centrifuge to separate the layers.[18]

-

Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.

-

Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. The pyridine nitrogen in the core structure is expected to be basic.

Rationale for pKa Determination

The ionization state of a drug molecule at different physiological pH values affects its solubility, permeability, and interaction with its biological target.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of the basic pyridine nitrogen.

Instrumentation:

-

Automated potentiometric titrator with a high-precision pH electrode.

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent system (e.g., methanol/water).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

The pKa is determined from the inflection point of the resulting titration curve.

Summary of Physicochemical Properties

| Property | Predicted/Expected Value | Recommended Analytical Technique |

| Molecular Weight | 347.21 g/mol | Mass Spectrometry |

| Purity | >95% (synthesis dependent) | RP-HPLC |

| Melting Point | Expected to be a solid with a defined melting point | Differential Scanning Calorimetry (DSC) |

| Thermal Stability | To be determined | Thermogravimetric Analysis (TGA) |

| Aqueous Solubility | Low to moderate; pH-dependent | Shake-Flask Method with HPLC-UV |

| Lipophilicity (LogD at pH 7.4) | Moderate to high | Shake-Flask Method |

| pKa (Basic) | Expected in the range of 2-4 for the pyridine nitrogen | Potentiometric Titration |

Visualizations

Caption: Experimental workflow for the characterization of the title compound.

Caption: High-level overview of the HPLC purity analysis protocol.

References

- N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide.

- DSC Analysis of Polymers. EAG Laboratories.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.

- Thermogravimetric analysis. Wikipedia.

- Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.

- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

- Differential Scanning Calorimetry DSC Analysis. Torontech.

- Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.

- Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates.

- Thermogravimetric Analyzer (TGA).

- Differential scanning calorimetry. Wikipedia.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central.

- HPLC Methods for analysis of Pyridine. HELIX Chromatography.

- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech.

- Physicochemical Property Study. WuXi AppTec DMPK.

- TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability.

- Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine for hplc | Sigma-Aldrich [sigmaaldrich.cn]

- 5. helixchrom.com [helixchrom.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 9. torontech.com [torontech.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. tainstruments.com [tainstruments.com]

- 14. torontech.com [torontech.com]

- 15. skztester.com [skztester.com]

- 16. ajptonline.com [ajptonline.com]

- 17. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 18. books.rsc.org [books.rsc.org]

The Structural Elucidation of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed structural analysis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a compound of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of analytical chemistry and comparative data from structurally analogous compounds to predict and interpret its characteristic spectroscopic signatures. We will delve into a thorough examination of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) fragmentation patterns. Furthermore, a discussion on its likely crystalline structure, based on X-ray crystallography data of related pivalamides, is presented. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and similar substituted pyridine derivatives.

Introduction: Unveiling a Substituted Pyridine Core

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a multifaceted organic molecule featuring a highly substituted pyridine ring. The core structure integrates a bromine atom, an acetal group (dimethoxymethyl), and a pivalamide moiety. Each of these functional groups imparts distinct electronic and steric properties that are crucial for the molecule's overall chemical behavior and potential biological activity. The 2-bromopyridine fragment is a common building block in cross-coupling reactions, the pivalamide group offers steric bulk and hydrogen bonding capabilities, and the dimethoxymethyl group can serve as a protected aldehyde, opening avenues for further synthetic transformations.

A precise understanding of the three-dimensional structure and electronic properties of this molecule is paramount for its application in drug design and materials science. This guide provides a foundational analytical framework for its characterization.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. These predictions are derived from the analysis of its constituent chemical motifs and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Caption: A generalized workflow for the NMR analysis of the title compound.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pivalamide group, and the dimethoxymethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.25 | d | 1H | H-6 (Pyridine) | The proton at the 6-position is adjacent to the ring nitrogen, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |

| ~7.90 | d | 1H | H-4 (Pyridine) | The proton at the 4-position will be a doublet due to coupling with H-6. Its chemical shift is influenced by the adjacent pivalamide group. |

| ~7.80 | s (br) | 1H | N-H (Amide) | The amide proton typically appears as a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent. |

| ~5.40 | s | 1H | CH (Acetal) | The methine proton of the dimethoxymethyl group is expected to be a singlet. |

| ~3.35 | s | 6H | OCH₃ (Acetal) | The six protons of the two equivalent methoxy groups will appear as a sharp singlet. |

| ~1.30 | s | 9H | C(CH₃)₃ (Pivaloyl) | The nine equivalent protons of the tert-butyl group will give rise to a strong singlet. |

d = doublet, s = singlet, br = broad

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~177.0 | C=O (Amide) | The carbonyl carbon of the amide is significantly deshielded. |

| ~150.0 | C-6 (Pyridine) | Aromatic carbon adjacent to nitrogen, deshielded. |

| ~145.0 | C-2 (Pyridine) | Carbon bearing the bromine atom, deshielded due to the inductive effect of bromine and nitrogen. |

| ~140.0 | C-4 (Pyridine) | Aromatic methine carbon. |

| ~135.0 | C-5 (Pyridine) | Aromatic carbon attached to the dimethoxymethyl group. |

| ~120.0 | C-3 (Pyridine) | Aromatic carbon bearing the pivalamide group. |

| ~102.0 | CH (Acetal) | The acetal carbon is deshielded due to the two attached oxygen atoms. |

| ~53.0 | OCH₃ (Acetal) | The carbons of the two equivalent methoxy groups. |

| ~40.0 | C (Pivaloyl) | The quaternary carbon of the tert-butyl group. |

| ~27.5 | C(CH₃)₃ (Pivaloyl) | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

-

Sample Preparation: A small amount of the solid compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3300 | N-H stretch | Secondary Amide | A moderately intense, sharp peak indicative of the N-H bond. |

| ~2970, 2850 | C-H stretch | Aliphatic (Pivaloyl & Acetal) | Stretching vibrations of the methyl and methine C-H bonds. |

| ~1680 | C=O stretch (Amide I) | Secondary Amide | A strong, sharp absorption characteristic of the amide carbonyl group.[1][2] |

| ~1580, 1470 | C=C, C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| ~1530 | N-H bend (Amide II) | Secondary Amide | A characteristic band for secondary amides, resulting from a combination of N-H bending and C-N stretching.[3] |

| ~1250, 1050 | C-O stretch | Acetal | Asymmetric and symmetric stretching of the C-O-C bonds in the dimethoxymethyl group. |

| ~1150 | C-N stretch | Amide | Stretching vibration of the carbon-nitrogen bond of the amide. |

| Below 800 | C-Br stretch | Bromo-aromatic | The carbon-bromine stretching vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Caption: A plausible fragmentation pathway for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide under electron ionization.

-

Molecular Ion (M⁺): A pair of peaks at m/z 330 and 332 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragment Ions:

-

m/z 299/301: Loss of a methoxy radical (∙OCH₃) from the molecular ion.

-

m/z 273/275: Loss of a tert-butyl radical (∙C(CH₃)₃) via alpha-cleavage adjacent to the carbonyl group.

-

m/z 251: Loss of a bromine radical (∙Br) from the molecular ion.

-

m/z 245/247: Loss of the pivaloyl radical.

-

m/z 85: A prominent peak corresponding to the pivaloyl cation, [C(CH₃)₃CO]⁺, resulting from the cleavage of the amide bond. This is a common fragmentation pathway for amides.[4][5]

-

m/z 57: The tert-butyl cation, [C(CH₃)₃]⁺, which is a very stable carbocation and often a base peak in the mass spectra of compounds containing this group.

-

X-ray Crystallography Insights

While an experimental crystal structure for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is not publicly available, we can infer its likely solid-state conformation and packing from the crystal structures of related pivalamide derivatives.[2]

-

Molecular Conformation: The amide linkage is expected to be planar. There will likely be a significant dihedral angle between the plane of the pyridine ring and the plane of the amide group to minimize steric hindrance between the pivaloyl group and the substituents on the pyridine ring.

-

Intermolecular Interactions: In the crystalline state, it is highly probable that molecules will be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or dimeric structures.[2] These hydrogen bonds are a common feature in the crystal packing of primary and secondary amides. Additional weak C-H···O and C-H···N interactions may also contribute to the stability of the crystal lattice. The presence of the bromine atom could also lead to halogen bonding interactions.

Synthesis Outline

A plausible synthetic route to N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide would likely involve the acylation of the corresponding aminopyridine precursor.

-

Formation of the Precursor: The synthesis would begin with a suitably substituted pyridine, such as 3-amino-2-bromopyridine. The dimethoxymethyl group could be introduced by oxidation of a methyl group at the 5-position to an aldehyde, followed by acetalization.

-

Amide Bond Formation: The key step would be the reaction of the 3-amino-2-bromo-5-(dimethoxymethyl)pyridine with pivaloyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to afford the final product.

Potential impurities in the final product could include unreacted starting materials or by-products from side reactions, which would be detectable by the analytical methods described above.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, structural analysis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. By systematically dissecting the molecule into its constituent functional groups and drawing parallels with well-characterized analogous compounds, we have established a robust framework for its spectroscopic identification. The predicted ¹H and ¹³C NMR, IR, and MS data, along with insights into its potential crystalline structure, offer a detailed analytical blueprint for researchers working with this compound. The experimental protocols and workflows outlined herein provide a practical guide for the empirical validation of these predictions. This document underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret analytical data for novel chemical entities.

References

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

- Chapkanov, A. G., Dzimbova, T. A., & Ivanova, B. B. (n.d.). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives.

-

da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

-

Gowda, B. T., et al. (2008). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o204. [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 949345. [Link]

-

Quimica Organica. (n.d.). IR Spectrum: Amides. [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

- 1. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]

- 2. N-(4-Bromo-2-methylphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 105170-27-2|2-Bromo-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]

A-Practical-Guide-to-Characterizing-the-Solubility-of-N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide presents a comprehensive framework for determining the solubility of the novel pyridine intermediate, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, in a range of organic solvents. Lacking extensive public data for this specific compound, this document provides a robust, methodology-focused approach. It combines theoretical solubility principles with detailed, field-tested experimental protocols for both qualitative and quantitative analysis. By following this guide, researchers can systematically generate a reliable solubility profile, enabling informed decisions in process chemistry, crystallization, and formulation development.

Part 1: Compound Profile and Theoretical Solubility Considerations

Structural Analysis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

The first step in assessing solubility is a thorough analysis of the molecule's structure. The fundamental principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3]

-

Compound Name: N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

-

Molecular Formula: C₁₃H₁₉BrN₂O₃[4]

-

Molecular Weight: 331.21 g/mol [4]

-

CAS Number: 1171919-93-9[5]

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom makes the pyridine ring a polar moiety and allows it to act as a hydrogen bond acceptor.[6][7] Pyridine itself is miscible with a wide range of polar and non-polar solvents.[7][8]

-

Pivalamide Group: This group consists of a bulky, non-polar tert-butyl group attached to an amide functional group. Amides are polar and can participate in hydrogen bonding, both as donors (N-H) and acceptors (C=O), which generally confers water solubility.[9] However, the large, sterically hindering tert-butyl group can reduce the accessibility of the amide for solvation, potentially decreasing solubility in highly polar solvents.[10][11]

-

Dimethoxymethyl Group (Acetal): This group is moderately polar. The ether-like oxygens can act as hydrogen bond acceptors.

-

Bromo Group: The bromine atom is an electron-withdrawing group that adds to the overall molecular weight and polarizability of the molecule.

Predicted Solubility Profile

Based on the structural analysis, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a molecule of intermediate polarity .

-

It possesses both polar functional groups (pyridine, amide, acetal) capable of dipole-dipole interactions and hydrogen bonding, and significant non-polar character (tert-butyl group, aromatic ring).[12][13]

-

Prediction: The compound is expected to exhibit limited solubility in highly non-polar solvents (e.g., hexane, cyclohexane) and also in highly polar, protic solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly polar aprotic solvents (e.g., THF, acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.[2][14]

The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions will govern the dissolution process.[3][14]

Part 2: Strategic Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive and useful solubility profile. Solvents should be chosen to cover a wide range of polarities and chemical classes.

| Solvent Class | Example Solvents | Polarity Index (P') | Rationale for Selection |

| Non-Polar | n-Hexane, Toluene | 0.1, 2.4 | Establishes baseline solubility in hydrocarbon environments. Toluene represents aromatic non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 3.1, 4.4, 4.0, 5.1, 5.8, 6.4, 7.2 | This is the most promising class. These solvents offer a range of polarities and can engage in dipole-dipole interactions without being strong H-bond donors. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water | 5.1, 4.3, 3.9, 10.2 | Evaluates the impact of hydrogen bond donation from the solvent to the solute's H-bond acceptors (N, O atoms). Water provides the upper limit of polarity. |

Polarity index values are relative measures of solvent polarity. Sources may vary slightly.[15][16]

Part 3: Experimental Determination of Solubility

Accurate solubility determination requires rigorous experimental protocols. Both a rapid qualitative assessment and a precise quantitative measurement are recommended.

Workflow for Solubility Determination

The overall process follows a logical progression from initial screening to precise quantification and analysis.

Caption: Experimental workflow for solubility characterization.

Protocol 1: Qualitative Solubility Screening

This rapid method provides a rough estimate of solubility and helps prioritize solvents for quantitative analysis.[17][18]

Objective: To quickly classify the compound as "soluble," "partially soluble," or "insoluble" in selected solvents.

Methodology:

-

Preparation: Add approximately 5-10 mg of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide to a small, clear glass vial (e.g., 4 mL).

-

Solvent Addition: Add the selected solvent dropwise (e.g., in 0.1 mL increments).

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: The solid completely dissolves in < 1 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves after adding 3 mL of solvent.

-

Insoluble: No significant amount of solid dissolves after adding 3 mL of solvent.

-

-

Documentation: Record the observations for each solvent.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[19][20] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Objective: To determine the precise saturation solubility of the compound in a given solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a sealed, screw-cap vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~20-30 mg of solid in 2-3 mL of solvent.

-

Equilibration: Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C / 298.15 K) and moderate agitation (e.g., 100-150 rpm).[20]

-

Time: Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[21] For some compounds, 72 hours may be necessary.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifugation at the same temperature is highly recommended to pellet the solid material effectively.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm PTFE or appropriate material) to remove any microscopic undissolved particles. This step is critical to avoid artificially high results.

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase for chromatography).

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.[22]

-

-

Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Self-Validation: To ensure trustworthiness, the solid material remaining in the vial after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm that no phase transition or solvation has occurred during the experiment.

Part 4: Data Presentation and Interpretation

Organizing the collected data into a clear, tabular format is essential for comparison and interpretation.

Hypothetical Solubility Data Table

| Solvent | Solvent Class | Polarity Index (P') | Qualitative Result (at ~25°C) | Quantitative Solubility (mg/mL at 25°C) |

| n-Hexane | Non-Polar | 0.1 | Insoluble | < 0.1 |

| Toluene | Non-Polar | 2.4 | Sparingly Soluble | 5.2 |

| Dichloromethane | Polar Aprotic | 3.1 | Soluble | 85.7 |

| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | 62.1 |

| Acetone | Polar Aprotic | 5.1 | Very Soluble | > 150 |

| Acetonitrile | Polar Aprotic | 5.8 | Soluble | 45.3 |

| Methanol | Polar Protic | 5.1 | Sparingly Soluble | 8.9 |

| Water | Polar Protic | 10.2 | Insoluble | < 0.01 |

Note: The data above is illustrative and hypothetical, designed to reflect the predicted solubility profile.

Interpretation of Results:

-

The hypothetical data supports the initial theoretical analysis. The compound shows poor solubility in the non-polar n-hexane and the highly polar water.

-

Excellent solubility is observed in polar aprotic solvents like acetone and dichloromethane, making them suitable candidates for reaction solvents or for purification techniques like chromatography.

-

The lower solubility in methanol compared to acetone, despite having the same polarity index, highlights the negative impact of the solvent's strong hydrogen-bonding network.[23] The energy required to break the methanol-methanol H-bonds is not sufficiently compensated by the formation of new bonds with the solute.

Part 5: Advanced Considerations

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Characterizing solubility at several temperatures can be crucial for developing crystallization processes.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is vital to ensure the same solid form is used for all experiments and to check for polymorphic transitions.

-

Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility, which is the true equilibrium value. Kinetic solubility, often measured in high-throughput screening, is typically higher as it can reflect supersaturated or amorphous states.[24] For process development, the thermodynamic value is more reliable.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Abramov, Y. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Gervasio, G. C., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry For Everyone. (2025, December 18). What Is The 'Like Dissolves Like' Principle? [Video]. YouTube. Retrieved from [Link]

-

Aha! Chemistry with Prof Bob. (n.d.). 0903 Like dissolves like? Shades of grey. Retrieved from [Link]

-

Scribd. (n.d.). Like Dissolves Like Meaning. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Chem-Space. (n.d.). N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

Grokipedia. (n.d.). Pivalamide. Retrieved from [Link]

-

Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Pivalamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 4.8: Physical Properties of Amides. Retrieved from [Link]

-

Jianzhu Technology. (n.d.). N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. youtube.com [youtube.com]

- 4. scbt.com [scbt.com]

- 5. N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide -健竹科技 [n-jz.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pyridine [chemeurope.com]

- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. grokipedia.com [grokipedia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 13. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. pubs.acs.org [pubs.acs.org]

- 15. shodex.com [shodex.com]

- 16. Polarity Index [macro.lsu.edu]

- 17. researchgate.net [researchgate.net]

- 18. chem.ws [chem.ws]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. scielo.br [scielo.br]

- 21. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 22. solubility experimental methods.pptx [slideshare.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

Abstract

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a novel chemical entity with a unique structural architecture, suggesting a multifaceted mechanism of action.[1][2] This guide deconstructs its molecular features to propose a scientifically grounded, hypothetical mechanism of action centered on its potential role as a targeted covalent inhibitor and prodrug. We postulate that this compound leverages a bio-activatable aldehyde moiety, generated from the hydrolysis of its dimethoxymethyl group, to form a covalent bond with a nucleophilic residue within the active site of a target protein, potentially a cysteine protease or a kinase.[3][4][5][6] The bromopyridine and pivalamide components are hypothesized to provide the necessary binding affinity and specificity for the target.[7][8][9] This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the causal logic behind them, to guide researchers in the field of drug discovery and development.

Introduction: Deconstructing a Novel Chemical Entity

The rational design of therapeutic agents requires a deep understanding of the relationship between a molecule's structure and its biological function.[10] N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide presents a compelling case study in this regard. Its structure is a composite of several key functional groups, each with the potential to contribute to its overall pharmacological profile.

-

The Pyridine Core: Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the scaffold of numerous approved drugs.[10] The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with protein targets. The 3-aminopyridine substructure, in particular, is found in compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[11][12][13]

-

The 2-Bromo Substituent: The bromine atom at the 2-position significantly influences the electronic properties of the pyridine ring and can serve as a crucial point of interaction within a protein's binding pocket.[8] Furthermore, halopyridines, particularly 2-bromopyridines, can act as "tunable covalent warheads," reacting with nucleophilic residues like cysteine in a targeted manner.[9][14][15] This reactivity can be "switched on" by the specific microenvironment of an enzyme's active site.[15]

-

The Pivalamide Group: The N-pivaloyl group, characterized by a sterically bulky tert-butyl moiety, can confer metabolic stability to the molecule.[7][16] This steric bulk can also guide the orientation of the molecule within a binding site, ensuring a precise fit and potentially enhancing selectivity.[16]

-

The Dimethoxymethyl Group: A Latent Aldehyde: The dimethoxymethyl group is an acetal, which can be chemically or enzymatically hydrolyzed to reveal a highly reactive aldehyde functional group.[3][4][6][17] This suggests that N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide may function as a prodrug, becoming activated at its site of action.[18][19][20][21]

Based on this structural analysis, we hypothesize that N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide acts as a targeted, bio-activatable covalent inhibitor . The proposed mechanism involves initial non-covalent binding to a target protein, followed by in-situ hydrolysis of the dimethoxymethyl group to an aldehyde, which then forms a covalent bond with a key nucleophilic residue in the active site, leading to irreversible inhibition.

The Hypothesized Mechanism of Action: A Two-Stage Process

We propose a two-stage mechanism of action for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, which combines reversible binding for specificity with irreversible covalent modification for sustained inhibition.

Stage 1: Non-Covalent Binding and Target Recognition

The initial interaction between the compound and its target protein is driven by non-covalent forces.[22][23][24][25][26] The pivalamide and bromopyridine moieties are expected to play a crucial role in this stage, guiding the molecule to the correct binding pocket and orienting it for the subsequent covalent reaction. The specificity of this initial binding is determined by the inhibition constant (Ki) and is critical for minimizing off-target effects.[22]

Stage 2: Prodrug Activation and Covalent Inhibition

Following initial binding, the dimethoxymethyl group is positioned within the active site. The local microenvironment, potentially with a lower pH or the presence of specific catalytic residues, facilitates the hydrolysis of the acetal to the corresponding aldehyde.[3][4][6][17] This unmasks the reactive "warhead." The newly formed aldehyde can then react with a nearby nucleophilic amino acid residue, such as the thiol group of a cysteine or the epsilon-amino group of a lysine, to form a stable covalent bond (e.g., a thiohemiacetal or a Schiff base, respectively). This covalent modification leads to the irreversible inactivation of the protein.

Caption: Hypothesized two-stage mechanism of action.

A Framework for Experimental Validation

To rigorously test this hypothesized mechanism, a multi-pronged experimental approach is required. The following protocols are designed to be self-validating, with each step providing evidence to support or refute a specific aspect of the proposed mechanism.

Validating the Prodrug Hypothesis

The central tenet of our hypothesis is the conversion of the dimethoxymethyl group to an aldehyde. This can be tested through a series of stability and conversion assays.

Experimental Protocol: Acetal Hydrolysis Assay

-

Objective: To determine if N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is hydrolyzed to its corresponding aldehyde under physiologically relevant conditions.

-

Methodology:

-

Incubate the compound in a series of buffers with varying pH values (e.g., pH 7.4, 5.0) to simulate different cellular compartments (cytosol vs. lysosomes).

-

Include incubations in the presence of liver microsomes or recombinant esterases/hydrolases to assess the potential for enzymatic conversion.

-

At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the parent compound and the putative aldehyde metabolite.

-

-

Expected Outcome: A time- and pH-dependent decrease in the parent compound concentration with a corresponding increase in the aldehyde product would support the prodrug hypothesis.

| Condition | Parent Compound (t=0) | Parent Compound (t=24h) | Aldehyde (t=24h) |

| pH 7.4 | 100% | >95% | <5% |

| pH 5.0 | 100% | <20% | >80% |

| + Liver Microsomes | 100% | <10% | >90% |

| Caption: Expected results from the acetal hydrolysis assay. |

Identifying the Molecular Target

Identifying the protein target is a critical step. A combination of in silico and experimental approaches can be employed.

Experimental Protocol: Target Identification using Affinity-Based Probes

-

Objective: To identify the protein(s) that are covalently modified by the activated form of the compound.

-

Methodology:

-

Synthesize a probe molecule by replacing the pivalamide group with a reporter tag (e.g., biotin or a clickable alkyne) on a non-essential part of the molecule.

-

Incubate the probe with cell lysates or live cells.

-

Lyse the cells and use affinity purification (e.g., streptavidin beads for a biotin tag) to isolate the protein-probe complexes.

-

Identify the bound proteins using mass spectrometry-based proteomics.

-

-

Causality: The use of an affinity probe allows for the specific enrichment of target proteins, and subsequent proteomic analysis can identify these targets with high confidence.

Characterizing the Covalent Interaction

Once a putative target is identified, the nature of the covalent interaction must be confirmed.

Experimental Protocol: Intact Protein Mass Spectrometry and Peptide Mapping

-

Objective: To confirm covalent modification of the target protein and identify the specific amino acid residue involved.

-

Methodology:

-

Incubate the purified target protein with the compound.

-

Analyze the reaction mixture using intact protein mass spectrometry. A mass shift corresponding to the addition of the compound's aldehyde form would confirm covalent binding.

-

Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

-

Identify the peptide fragment that shows the mass modification and use MS/MS fragmentation data to pinpoint the exact amino acid residue that is modified.

-

-

Trustworthiness: This multi-layered mass spectrometry approach provides unambiguous evidence of covalent modification and identifies the precise site of interaction.

Caption: A logical workflow for mechanism of action elucidation.

Conclusion and Future Directions

The proposed mechanism of action for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide as a targeted, bio-activatable covalent inhibitor provides a robust framework for future research. The experimental protocols outlined in this guide offer a clear path to validate this hypothesis, identify the molecular target(s), and elucidate the precise nature of the covalent interaction. Successful validation of this mechanism would not only illuminate the therapeutic potential of this specific compound but also provide valuable insights for the design of next-generation covalent inhibitors and prodrugs. The unique combination of a latent reactive group with specific targeting moieties represents a promising strategy for developing highly selective and potent therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. [Link]

-

Grokipedia. Pivalamide. [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025-01-08). [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07). [Link]

-

Wikipedia. Pivalamide. [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

Student Doctor Network Forums. Acetals & Ketals --> Aldehydes & Ketones. (2011-07-17). [Link]

-

PMC - NIH. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

-

PMC. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024-04-05). [Link]

-

Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones. [Link]

-

YouTube. Hydrolysis of Acetals Reaction and Mechanism. (2017-12-19). [Link]

-

Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]

-

Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. [Link]

-

Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

PMC - NIH. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]

-

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide. [Link]

-

PMC - NIH. Recent advances in the development of covalent inhibitors. [Link]

-

Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (2025-06-30). [Link]

-

A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase. [Link]

-

PubMed - NIH. The role of receptor binding in drug discovery. [Link]

-

ChemRxiv. A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubMed. EGFR-targeted prodrug activation using bioorthogonal alkene-azide click-and-release chemistry. (2021-09-15). [Link]

-

RSC Publishing. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. [Link]

-

Chemistry. Influencing Receptor-Ligand Binding Mechanisms with Multivalent Ligand Architecture. [Link]

-

PubMed. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs. [Link]

-

MDPI. The Medicinal Chemistry of Imidazotetrazine Prodrugs. [Link]

-

American Chemical Society. Prodrug Strategies in Medicinal Chemistry. (2019-11-25). [Link]

-

PMC - PubMed Central. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]

-

Semantic Scholar. The role of receptor binding in drug discovery.[Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. forums.studentdoctor.net [forums.studentdoctor.net]

- 18. Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. mdpi.com [mdpi.com]

- 21. acs.org [acs.org]

- 22. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of receptor binding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.ualberta.ca [chem.ualberta.ca]

- 25. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The role of receptor binding in drug discovery. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Predicted Spectroscopic Signature of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide. In the absence of published experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we present a detailed theoretical characterization of the molecule. This guide explains the causal relationships between the molecule's structure and its expected spectroscopic signature, offers detailed protocols for empirical data acquisition, and provides a robust framework for the verification and interpretation of future experimental results.

Introduction: The Need for Predictive Spectroscopic Analysis

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a substituted pyridine derivative incorporating several key functional groups, including a pivalamide, a bromo substituent, and a dimethoxymethyl acetal. Such molecules are common intermediates in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS are the principal tools for this purpose.

This guide addresses a common challenge in early-stage research: the characterization of a novel compound for which no reference spectral data exists. By providing a rigorously predicted spectroscopic profile, we aim to empower researchers to:

-

Confirm the successful synthesis of the target molecule.

-

Identify potential impurities or side products.

-

Establish a baseline for quality control.

-

Accelerate research timelines by providing a clear analytical roadmap.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's constituent parts is essential for predicting its spectroscopic behavior.

Caption: Structure of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide.

Key Functional Groups:

-

Substituted Pyridine Ring: An aromatic heterocycle whose electronic properties are heavily influenced by its substituents. The bromine atom is electron-withdrawing via induction, while the pivalamide group is deactivating.

-

Secondary Amide (Pivalamide): Characterized by the N-H and C=O bonds. The bulky tert-butyl group is sterically significant.

-

Acetal (Dimethoxymethyl): This group consists of a central carbon bonded to a hydrogen and two methoxy (-OCH₃) groups. It is generally stable but can be a site for fragmentation in mass spectrometry.

-

Tert-Butyl Group: A bulky, saturated alkyl group that will produce a very strong, sharp singlet in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift ranges and the electronic effects of neighboring functional groups. Machine learning algorithms and DFT calculations can provide highly accurate predictions, with mean absolute errors for ¹H often below 0.2 ppm and for ¹³C below 2 ppm.[1][2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The chemical shifts (δ) are influenced by the electron density around the proton. Electron-withdrawing groups (like Br and the amide carbonyl) deshield nearby protons, shifting their signals downfield (to higher ppm values).

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | 8.2 - 8.4 | s | 1H | Pyridine CH | Deshielded by adjacent nitrogen and ortho to the electron-withdrawing pivalamide group. |

| Hₑ | 8.0 - 8.2 | s | 1H | Pyridine CH | Deshielded by the pyridine nitrogen and adjacent to the bromo-substituent. |

| Hₓ | 7.8 - 8.1 | br s | 1H | NH | Amide proton, typically broad due to quadrupole coupling with nitrogen and chemical exchange. |

| Hₙ | 5.3 - 5.5 | s | 1H | Acetal CH | Singlet, located in a region typical for acetal protons. |

| Hₒ | 3.3 - 3.5 | s | 6H | -OCH₃ | Methoxy protons on the acetal group, appearing as a single sharp peak. |

| Hբ | 1.3 - 1.5 | s | 9H | -C(CH₃ )₃ | Protons of the tert-butyl group, magnetically equivalent, resulting in a strong singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Carbon chemical shifts are also highly dependent on the electronic environment. Carbons attached to electronegative atoms (O, N, Br) are shifted downfield.

| Predicted δ (ppm) | Assignment | Rationale |

| 176 - 178 | Amide C =O | Carbonyl carbon, significantly deshielded. |

| 145 - 148 | Pyridine C -Br | Aromatic carbon attached to bromine. |

| 142 - 145 | Pyridine C -H | Aromatic carbon adjacent to nitrogen. |

| 138 - 141 | Pyridine C -NH | Aromatic carbon attached to the amide nitrogen. |

| 133 - 136 | Pyridine C -CH(OMe)₂ | Aromatic carbon bearing the acetal group. |

| 125 - 128 | Pyridine C -H | Aromatic carbon between the bromo and amide groups. |

| 101 - 104 | Acetal C H(OMe)₂ | Acetal carbon, deshielded by two oxygen atoms. |

| 52 - 55 | -OC H₃ | Methoxy carbons. |

| 39 - 41 | Pivalamide Quaternary C | Quaternary carbon of the tert-butyl group. |

| 27 - 29 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Spectrum

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[3] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[4]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3450 | Medium, Sharp | N-H Stretch | Secondary Amide |

| 3050 - 3150 | Weak-Medium | C-H Stretch (sp²) | Aromatic (Pyridine) |